Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate is a complex organic compound that features a furan ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the benzoate ester and the amide linkage. Common reagents used in these reactions include chlorinating agents, amines, and esterification catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted benzoate esters.
Scientific Research Applications
Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{3-[5-(4-bromophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate
- Methyl 2-{3-[5-(4-fluorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate
- Methyl 2-{3-[5-(4-methylphenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate
Uniqueness
Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[3-[5-(4-chlorophenyl)furan-2-yl]propanoylamino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO6/c1-28-20-12-17(23(27)30-3)18(13-21(20)29-2)25-22(26)11-9-16-8-10-19(31-16)14-4-6-15(24)7-5-14/h4-8,10,12-13H,9,11H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZINTEOERPKUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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